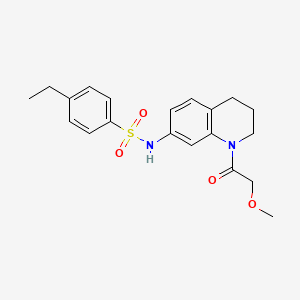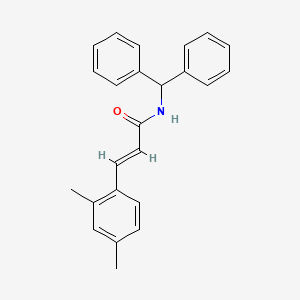
4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound known for its unique structural configuration and potential applications in various scientific fields. Its intricate structure combines several functional groups, making it an interesting subject for chemical and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps starting from readily available starting materials. The process often begins with the synthesis of 1,2,3,4-tetrahydroquinoline, followed by functional group transformations to introduce the ethyl and methoxyacetyl groups. The final step usually involves sulfonamide formation by reacting the tetrahydroquinoline derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to enhance yield and efficiency. Optimized reaction conditions, including temperature control and the use of catalysts, are employed to ensure high purity and reduce by-products. Automation and in-line monitoring help maintain consistency and quality during production.
化学反应分析
Types of Reactions
4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Performed using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to prevent over-oxidation.
Reduction: : Catalytic hydrogenation using palladium on carbon or other mild reducing agents.
Substitution: : Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Depending on the reaction type, the products can vary. For instance, oxidation may yield quinoline derivatives, while reduction may lead to the formation of dihydroquinoline compounds. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
科学研究应用
4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in diverse research areas:
Chemistry: : Studied for its reactivity and as a precursor in the synthesis of complex molecules.
Biology: : Investigated for its potential interactions with biological targets, possibly influencing cellular processes.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism by which 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding alters the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit enzyme activity or modulate receptor signaling, resulting in therapeutic effects like reduced inflammation or inhibited cancer cell growth.
相似化合物的比较
Compared to other tetrahydroquinoline derivatives, 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
N-methyl-N-(2-quinolinyl)benzenesulfonamide: : Differing primarily in the methyl and quinolinyl groups.
4-ethyl-N-(1-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Similar in structure but with a phenyl group instead of the methoxyacetyl group.
属性
IUPAC Name |
4-ethyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-15-6-10-18(11-7-15)27(24,25)21-17-9-8-16-5-4-12-22(19(16)13-17)20(23)14-26-2/h6-11,13,21H,3-5,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDARGNINJKRUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)

![1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde](/img/structure/B2916958.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)
![ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B2916961.png)
![Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B2916962.png)
![3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine](/img/structure/B2916963.png)
![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)
![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2916967.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916968.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2916970.png)
![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

